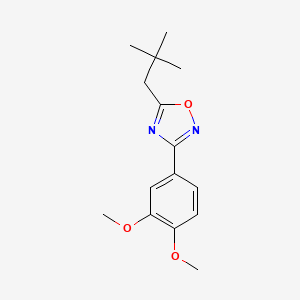
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Dimebolin or Dimebon, and it has been studied for its potential as a neuroprotective agent, cognitive enhancer, and anti-aging drug.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act on multiple targets in the brain, including histamine receptors, serotonin receptors, and NMDA receptors. Dimebolin has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which are two factors that contribute to the development of neurodegenerative diseases. Dimebolin has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole in lab experiments is its potential as a neuroprotective agent. This compound has been shown to protect neurons from damage caused by oxidative stress and other factors. However, one limitation of using Dimebolin in lab experiments is its limited water solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as a neuroprotective agent, particularly in relation to Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a cognitive enhancer in humans, as most of the studies on Dimebolin have been conducted in animal models. Additionally, researchers could investigate the potential of this compound in other fields, such as anti-aging research and cancer treatment.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3,4-dimethoxybenzohydrazide with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. This method yields Dimebolin with high purity and yield.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole in scientific research are vast. This compound has been studied for its neuroprotective effects on the brain, particularly in relation to Alzheimer's disease and other neurodegenerative disorders. Dimebolin has also been shown to have cognitive-enhancing properties, improving memory and learning in animal models.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)9-13-16-14(17-20-13)10-6-7-11(18-4)12(8-10)19-5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPTVZPAYSWGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)
![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)

![[(4-{[5-(4-morpholinylmethyl)-3-isoxazolyl]carbonyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5363219.png)

